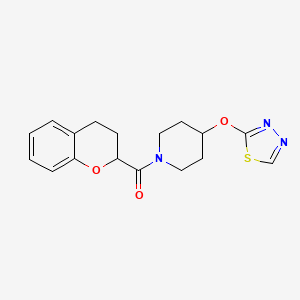
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(chroman-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(chroman-2-yl)methanone is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds structurally related to (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(chroman-2-yl)methanone have shown promising antimicrobial properties. For instance, derivatives synthesized from piperidin-4-yl)methanone exhibited significant antimicrobial activity against various bacterial and fungal strains, suggesting their potential as leads for developing new antimicrobials (Mallesha & Mohana, 2014). Similarly, a novel bioactive heterocycle prepared from piperidin-1-yl)(morpholino)methanone was characterized and showed antiproliferative activity, indicating its applicability in cancer research (Prasad et al., 2018).
Structural and Theoretical Analysis
Research on compounds containing the thiadiazol moiety often includes structural and theoretical analysis to understand their properties better. For example, thermal, optical, etching, and structural studies, along with theoretical calculations on a related compound, provided insights into its stability and molecular interactions (Karthik et al., 2021). Another study focused on solvent effects on molecular aggregation in derivatives, revealing how structural variations influence compound behavior (Matwijczuk et al., 2016).
Potential Therapeutic Applications
Several studies have synthesized and evaluated the therapeutic potential of thiadiazole derivatives. For instance, the antitubercular and antifungal activities of novel thiadiazole derivatives have been investigated, demonstrating their utility in addressing infectious diseases (Syed, Ramappa, & Alegaon, 2013). Additionally, reactions with hydrazonoyl halides have led to the synthesis of thiadiazoles with enhanced biological activities, further underscoring the potential of these compounds in drug development (Abdelhamid, Ismail, & Abdel-Aziem, 2008).
Mecanismo De Acción
Target of Action
The primary target of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(chroman-2-yl)methanone is glutaminase 1 (GLS1) . GLS1 is an enzyme that plays a crucial role in the conversion of glutamine to glutamate, a process that is essential for various cellular functions, including energy production and protein synthesis .
Mode of Action
The compound interacts with GLS1, acting as an inhibitor . By binding to the active site of the enzyme, it prevents the conversion of glutamine to glutamate . This inhibition disrupts the normal cellular functions that rely on this conversion, leading to a decrease in cell viability, particularly in cancer cells that have a high dependency on glutamine metabolism .
Biochemical Pathways
The inhibition of GLS1 affects the glutamine metabolism pathway . This disruption can lead to a decrease in the production of glutamate and subsequently, a reduction in the synthesis of proteins and other biomolecules that are crucial for cell growth and proliferation . The downstream effects of this inhibition can lead to cell death, particularly in cells that are heavily reliant on glutamine metabolism, such as cancer cells .
Result of Action
The result of the compound’s action is a decrease in cell viability, particularly in cancer cells . By inhibiting GLS1 and disrupting glutamine metabolism, the compound can induce cell death in cells that are heavily reliant on this pathway . This makes it a potential candidate for the development of new anticancer drugs .
Propiedades
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-16(15-6-5-12-3-1-2-4-14(12)23-15)20-9-7-13(8-10-20)22-17-19-18-11-24-17/h1-4,11,13,15H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOLUVYVUKEWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CCC(CC3)OC4=NN=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
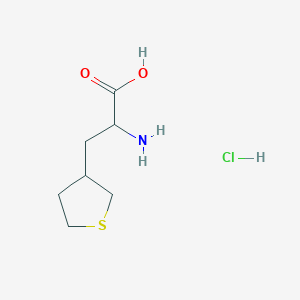
![(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(indolin-1-yl)methanone](/img/structure/B2958606.png)
![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2958608.png)
![4-tert-butyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2958609.png)
![ethyl 5-(2-ethoxyacetamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2958611.png)
![2-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2958612.png)
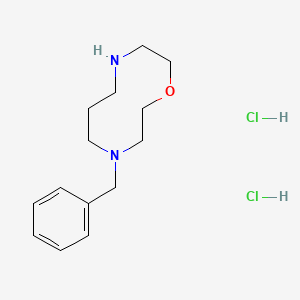
![4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate](/img/structure/B2958616.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2958617.png)
![5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2958618.png)
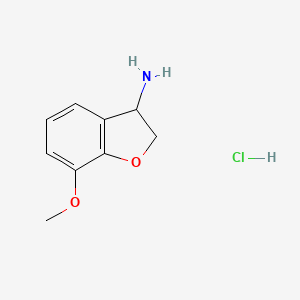
![2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2958620.png)
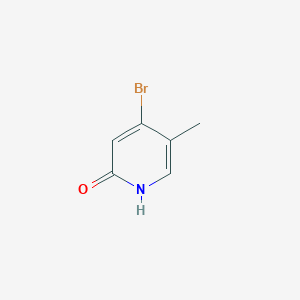
![2-(3-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2958626.png)
